5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS No.: 100981-05-3
Cat. No.: VC20753391
Molecular Formula: C9H12O4S2
Molecular Weight: 248.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100981-05-3 |
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Molecular Formula | C9H12O4S2 |
Molecular Weight | 248.3 g/mol |
IUPAC Name | 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Standard InChI | InChI=1S/C9H12O4S2/c1-9(2)12-6(10)5(7(11)13-9)8(14-3)15-4/h1-4H3 |
Standard InChI Key | OCIGQKNRHXFMQJ-UHFFFAOYSA-N |
SMILES | CC1(OC(=O)C(=C(SC)SC)C(=O)O1)C |
Canonical SMILES | CC1(OC(=O)C(=C(SC)SC)C(=O)O1)C |
Chemical Identity and Properties
Nomenclature and Identification
5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is known by several synonyms in the chemical literature, including "bis(methylthio)methylene Meldrum's acid" and "5-[bis(methylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione" according to IUPAC nomenclature . The compound is uniquely identified by the CAS Registry Number 100981-05-3, allowing for consistent reference across chemical databases and literature .
The compound can be represented using various standard chemical identifiers as shown in the following table:
Identifier Type | Value |
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CAS Number | 100981-05-3 |
Molecular Formula | C₉H₁₂O₄S₂ |
Molecular Weight | 248.32 g/mol |
Standard InChI | InChI=1S/C9H12O4S2/c1-9(2)12-6(10)5(7(11)13-9)8(14-3)15-4/h1-4H3 |
Standard InChIKey | OCIGQKNRHXFMQJ-UHFFFAOYSA-N |
Canonical SMILES | CC1(OC(=O)C(=C(SC)SC)C(=O)O1)C |
Physical and Chemical Properties
The physical state of 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is solid at room temperature, with a color ranging from yellow to dark yellow . Its melting point has been experimentally determined to be between 119-120°C when recrystallized from a mixture of tetrahydrofuran and ligroine . The compound exhibits a predicted boiling point of approximately 401.1±45.0°C and a predicted density of 1.308±0.06 g/cm³ .
Regarding solubility, this compound shows slight solubility in common organic solvents such as chloroform and methanol . It is also noted to be moisture-sensitive, which necessitates careful handling and storage conditions to maintain its structural integrity and reactivity .
Structural Characteristics
Molecular Structure
The molecular structure of 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione features a 1,3-dioxane ring as its core scaffold. This six-membered heterocyclic ring contains two oxygen atoms at positions 1 and 3, with two carbonyl groups at positions 4 and 6. Two methyl groups are attached to the carbon at position 2, creating the 2,2-dimethyl-1,3-dioxane-4,6-dione framework that is characteristic of Meldrum's acid derivatives.
The distinctive feature of this particular compound is the bis(methylthio)methylene group at position 5 of the dioxane ring. This consists of a carbon atom double-bonded to the C-5 position of the dioxane ring, with two methylthio (CH₃S-) groups attached to it. This structural arrangement creates a highly reactive center that contributes significantly to the compound's chemical behavior and utility in organic synthesis .
Related Structural Analogs
Related derivatives of 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione include compounds where one of the methylthio groups has been replaced by other nucleophiles. For example, 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative where one methylthio group has been substituted with an amino group . This structural modification alters the reactivity and potential applications of the compound in organic synthesis.
Similarly, researchers have developed 5-(arylamino(alkylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-diones, where one methylthio group is replaced by an arylamino functionality . These structural variations expand the versatility of these compounds as synthetic intermediates for accessing diverse heterocyclic structures.
Synthesis Methods
Traditional Multi-Step Synthesis
The traditional synthesis of 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has historically been accomplished through a multi-step process. This approach begins with the condensation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with carbon disulfide under basic conditions. The resulting intermediate is then alkylated with methyl iodide to introduce the methylthio groups . While this method has been established in the literature, it suffers from several limitations, including moderate yields and procedural complexity.
The traditional synthetic route can be summarized as:
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Condensation of Meldrum's acid with carbon disulfide under base catalysis
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Alkylation of the resulting intermediate with methyl iodide to yield the target compound
Modern One-Pot Synthesis Approaches
Researchers have developed improved methods for synthesizing derivatives of 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. One notable advancement is the one-pot reaction approach for producing 5-(arylamino(alkylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-diones . This method offers significant advantages over the traditional multi-step process, particularly in terms of efficiency and yield.
The one-pot synthesis involves:
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Formation of the Meldrum's acid anion using triethylamine as a base at room temperature
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Reaction of the anion with aryl isothiocyanates in dry dimethylformamide at 40-45°C for 5 hours
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Alkylation with alkyl halides at room temperature for 4 hours
Reactivity and Reactions
Nucleophilic Substitution Reactions
One of the key features of 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is its ability to undergo nucleophilic substitution reactions. Various nucleophiles, including amines, hydrazines, and organometallic reagents, can displace one of the methylthio groups, leading to substitution products that serve as precursors for heterocyclic compounds . This reactivity profile makes the compound a valuable building block in organic synthesis.
A significant example is the reaction with aqueous ammonia, which readily produces 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione in excellent yield . This reaction demonstrates the selective displacement of one methylthio group while leaving the other intact, allowing for controlled functionalization of the molecule.
Oxidation Reactions
The sulfur atoms in the methylthio groups of 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo oxidation reactions. Treatment of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with m-chloroperbenzoic acid results in the formation of the corresponding sulfoxide derivative, 5-[amino(sulfinylmethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione . This oxidation represents an important transformation that can modify the reactivity of the compound for subsequent synthetic applications.
Reactions with Phosphines
Further investigations have revealed that 5-[Amino(sulfinylmethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with triphenylphosphine to form triphenyl(thiomethyl)phosphonium 5-cyano-2,2-dimethyl-1,3-dioxane-4,6-dionate . Additional treatment with excess triphenylphosphine leads to the formation of the methyltriphenylphosphonium salt derivative. These transformations highlight the diverse reactivity of these compounds and their potential for generating complex molecular structures.
Applications in Organic Synthesis
Role as a Synthetic Intermediate
5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a valuable intermediate in organic synthesis pathways for creating more complex molecules. Its unique reactivity, particularly the ability of the methylthio groups to act as leaving groups in nucleophilic substitution reactions, makes it an excellent building block for constructing diverse structural scaffolds.
The compound's derivatives have been employed in the synthesis of various heterocyclic compounds, which represent important structural motifs in medicinal chemistry and materials science . The ability to selectively functionalize the molecule through controlled reactions provides synthetic chemists with a versatile tool for accessing complex target structures.
Pharmaceutical Applications
The structural features of 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives make them potential candidates for drug development. These compounds show structural similarities to known pharmacophores, which suggest potential activity against various disease targets. While specific therapeutic applications are still under investigation, the synthetic versatility of these compounds enables the creation of diverse molecular libraries for biological screening.
Furthermore, the ability to systematically modify the structure of these compounds allows for structure-activity relationship studies, which are essential in modern drug discovery programs. As research in this area continues to evolve, new applications in pharmaceutical science may emerge.
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